molecular formula C26H20N2O2S2 B7909535 2,2'-Dithiobis(N-phenylbenzamide) CAS No. 2527-63-1

2,2'-Dithiobis(N-phenylbenzamide)

Cat. No.: B7909535
CAS No.: 2527-63-1
M. Wt: 456.6 g/mol
InChI Key: BYTIQZZTIKOEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dithiobis(N-phenylbenzamide) is an organic compound with the molecular formula C26H20N2O2S2 It is characterized by the presence of two benzamide groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-phenylbenzamide) typically involves the reaction of N-phenylbenzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-phenylbenzamide using iodine or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-phenylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-phenylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide groups under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzamides.

Scientific Research Applications

2,2’-Dithiobis(N-phenylbenzamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s disulfide bond makes it useful in studying redox reactions and protein folding.

    Industry: Used in the production of polymers and other materials that require stable disulfide linkages.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-phenylbenzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. These interactions are crucial in redox biology and can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.

    2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.

Uniqueness

2,2’-Dithiobis(N-phenylbenzamide) is unique due to its specific combination of benzamide groups and a disulfide bond. This structure provides distinct chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTIQZZTIKOEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179918
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-63-1
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.